molecular formula C9H13ClFNO B1532561 [4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride CAS No. 1308646-58-3

[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride

Cat. No. B1532561
M. Wt: 205.66 g/mol
InChI Key: VDTMAMIRRDTSAB-UHFFFAOYSA-N
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Description

[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride, also known as 4-Fluoro-3-(methoxymethyl)phenethylamine hydrochloride, is a synthetic drug that belongs to the phenethylamine class of compounds. It is a derivative of the naturally occurring compound phenethylamine and is commonly used in laboratory experiments. 4-Fluoro-3-(methoxymethyl)phenethylamine hydrochloride has a wide range of applications in scientific research, as it can be used to study the mechanism of action and biochemical and physiological effects of various compounds.

Scientific Research Applications

  • Histochemical Applications : Björklund and Stenevi (1970) demonstrated the use of hydrochloric acid to catalyze the formation of fluorophores in histochemical reactions. This technique significantly enhances the fluorescence yield of certain phenylethylamines and indolylethylamines, suggesting potential applications in specific histochemical staining processes (Björklund & Stenevi, 1970).

  • Analytical Characterization in Research : Brandt et al. (2017) conducted an analytical characterization of various N,N-dialkylated tryptamines, which are used in both medicinal products and recreational drugs. This study provides essential data for researchers exploring the clinical and non-clinical uses of these substances, including derivatives of [4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride (Brandt et al., 2017).

  • Chemical Synthesis and Reactions : Stavber et al. (1995) confirmed the effectiveness of 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) for introducing a fluorine atom into organic molecules. This suggests potential applications in the chemical synthesis involving [4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride (Stavber et al., 1995).

  • Optical and Electronic Applications : Tong et al. (2004) investigated the impact of polar side groups like methoxy and fluoro on the transport and luminescence properties of naphthyl phenylamine compounds. This research could be relevant for understanding and developing optical and electronic applications of [4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride (Tong et al., 2004).

  • Pharmacological Research : Although excluded from drug use and dosage, it's notable that Schroeder et al. (2009) and Ogawa et al. (2002) explored the pharmacological profiles of various fluoro-phenyl compounds, potentially offering insights into the broader scientific understanding of related fluorinated compounds (Schroeder et al., 2009); (Ogawa et al., 2002).

properties

IUPAC Name

[4-fluoro-3-(methoxymethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-12-6-8-4-7(5-11)2-3-9(8)10;/h2-4H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTMAMIRRDTSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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